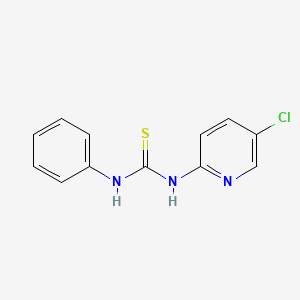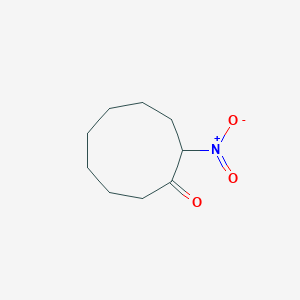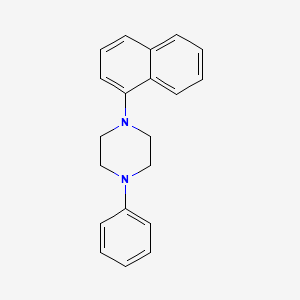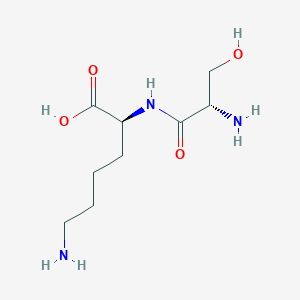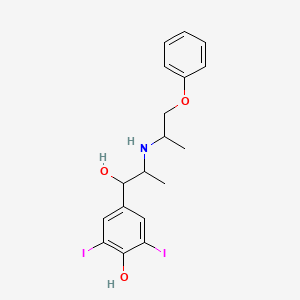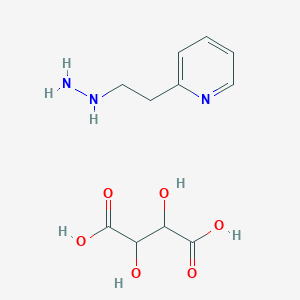
2-(2-Hydrazinoethyl)pyridine tartrate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydrazinoethyl)pyridine tartrate hydrate is a chemical compound that belongs to the class of hydrazinopyridines It is characterized by the presence of a hydrazine group attached to a pyridine ring, along with a tartrate hydrate component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydrazinoethyl)pyridine tartrate hydrate typically involves the reaction of pyridine halides with hydrazine hydrate. One common method is the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is usually carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes mixing pyridine halide with hydrazine hydrate in the presence of a solvent and a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydrazinoethyl)pyridine tartrate hydrate undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing halogen atoms in other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted pyridines.
Scientific Research Applications
2-(2-Hydrazinoethyl)pyridine tartrate hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Hydrazinoethyl)pyridine tartrate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This interaction is critical for understanding the compound’s potential therapeutic applications and its role in enzyme function analysis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Hydrazinoethyl)pyridine tartrate hydrate include:
2-Hydrazinopyridine: A closely related compound with similar chemical properties and applications.
2-(2-Hydrazinylethyl)pyridine: Another similar compound used in various chemical and biological studies.
Uniqueness
The uniqueness of this compound lies in its specific combination of a hydrazine group and a pyridine ring, along with the tartrate hydrate component. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
21256-42-8 |
|---|---|
Molecular Formula |
C11H17N3O6 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-pyridin-2-ylethylhydrazine |
InChI |
InChI=1S/C7H11N3.C4H6O6/c8-10-6-4-7-3-1-2-5-9-7;5-1(3(7)8)2(6)4(9)10/h1-3,5,10H,4,6,8H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
IARFDONYSWMFEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNN.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


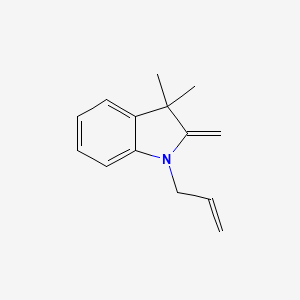
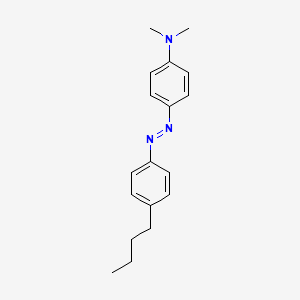
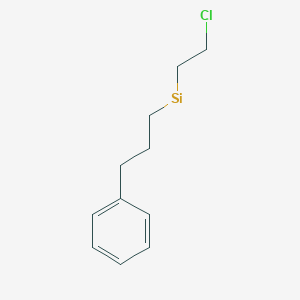

![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)
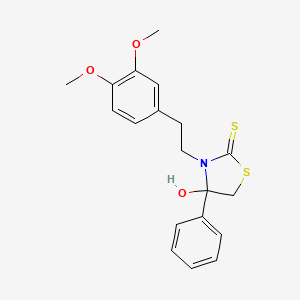

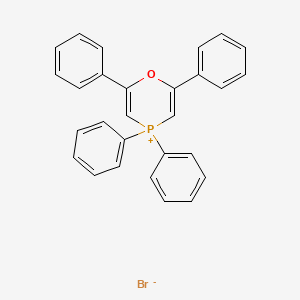
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
